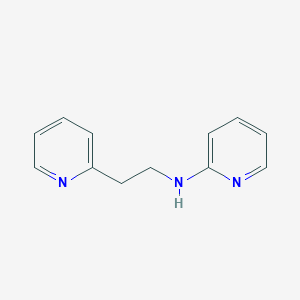

N-(2-pyridin-2-ylethyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

6311-99-5 |

|---|---|

Molecular Formula |

C12H13N3 |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

N-(2-pyridin-2-ylethyl)pyridin-2-amine |

InChI |

InChI=1S/C12H13N3/c1-3-8-13-11(5-1)7-10-15-12-6-2-4-9-14-12/h1-6,8-9H,7,10H2,(H,14,15) |

InChI Key |

SNTUYLQKOKQEEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CCNC2=CC=CC=N2 |

Origin of Product |

United States |

Direct N Alkylation Pathway

This pathway involves the direct reaction of 2-aminopyridine (B139424) with a 2-(2-haloethyl)pyridine, such as 2-(2-chloroethyl)pyridine. This is a classical nucleophilic substitution reaction.

Reaction: 2-Aminopyridine + 2-(2-Chloroethyl)pyridine → N-(2-pyridin-2-ylethyl)pyridin-2-amine + HCl

Atom Economy: The theoretical atom economy for this reaction is calculated based on the molecular weights of the reactants and the desired product. The formation of a stoichiometric byproduct, typically a hydrohalide salt (e.g., HCl), which needs to be neutralized by a base, significantly lowers the atom economy. The base used for neutralization (e.g., sodium carbonate or triethylamine) and the resulting salt contribute to the waste stream.

Waste Minimization: Waste is generated from the halide leaving group and the base used for its neutralization. Solvents used for the reaction and subsequent purification also contribute to the waste. While conceptually simple, this method's atom economy is inherently limited by the stoichiometric nature of the leaving group.

Reductive Amination Pathway

Reductive amination offers a more convergent approach, involving the reaction of 2-(2-aminoethyl)pyridine (B145717) with 2-pyridinecarboxaldehyde (B72084) to form an intermediate imine, which is then reduced in situ to the target amine.

Reaction: 2-(2-Aminoethyl)pyridine + 2-Pyridinecarboxaldehyde → [Imine Intermediate] --(Reduction)→ N-(2-pyridin-2-ylethyl)pyridin-2-amine

Waste Minimization: This method significantly reduces waste compared to the alkylation route. The use of catalytic hydrogenation minimizes inorganic waste. sciencemadness.org The main sources of waste would be the solvent and any materials used in the catalyst filtration and product purification steps. The reaction can often be performed as a one-pot procedure, further reducing waste from intermediate isolation steps.

Buchwald Hartwig Amination Pathway

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and vibrational modes of the this compound molecule. The spectra are characterized by vibrations originating from the two pyridine (B92270) rings, the secondary amine, and the ethyl linker.

Key vibrational modes include:

N-H Vibrations: The secondary amine (N-H) stretching vibration is typically observed in the FT-IR spectrum as a moderate to weak band in the region of 3300-3500 cm⁻¹. The position of this band can be influenced by hydrogen bonding.

C-H Vibrations: Aromatic C-H stretching vibrations from the pyridine rings appear as a series of bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl (-CH₂-CH₂) bridge are expected in the 2850-2960 cm⁻¹ region.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine rings give rise to a set of strong bands in the 1400-1600 cm⁻¹ region. up.ac.za The positions of these bands are sensitive to the substitution pattern and coordination to a metal ion. Upon coordination, these bands often shift to higher frequencies. up.ac.za

C-N Vibrations: The stretching vibrations for the aromatic C-N (pyridine ring) and the aliphatic C-N (amine linker) bonds are expected in the 1250-1380 cm⁻¹ range. researchgate.net

In Raman spectroscopy, the symmetric vibrations of the pyridine rings are typically strong, providing complementary information to the FT-IR spectrum. When the molecule acts as a ligand in a metal complex, new low-frequency bands corresponding to the metal-nitrogen (M-N) vibrations can be observed, usually below 600 cm⁻¹. up.ac.za

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Notes |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | FT-IR | Position sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman | Characteristic of the pyridine rings. |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman | Arises from the ethyl bridge. |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | FT-IR, Raman | Multiple strong bands; shifts upon metal coordination. up.ac.za |

| C-N Stretch | 1250 - 1380 | FT-IR | Includes both aromatic and aliphatic C-N bonds. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity and solution-state structure of this compound.

The ¹H NMR spectrum provides detailed information about the number and environment of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on each of the two different pyridine rings, the ethyl bridge, and the amine group.

Pyridine Protons (δ 6.5-8.5 ppm): The eight protons on the two pyridine rings would appear in the aromatic region. The proton adjacent to the nitrogen on the 2-ethylpyridine (B127773) moiety is expected at the most downfield position (typically >8.0 ppm). The protons on the pyridin-2-amine ring are generally shifted to slightly higher fields compared to unsubstituted pyridine. chemicalbook.com

Ethyl Protons (-CH₂CH₂-): The four protons of the ethyl bridge would appear as two distinct signals, likely complex multiplets or triplets, in the aliphatic region (typically δ 3.0-4.0 ppm). The protons of the methylene (B1212753) group adjacent to the amine nitrogen are expected to be coupled to the protons of the other methylene group.

Amine Proton (N-H): The amine proton signal is expected as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The molecule possesses 12 carbon atoms, and due to the asymmetry of the structure, 12 distinct signals are expected.

Aromatic Carbons (δ 100-160 ppm): Ten signals are anticipated in this region, corresponding to the carbons of the two pyridine rings. The carbons directly bonded to nitrogen atoms are the most deshielded and appear furthest downfield. mdpi.com

Aliphatic Carbons (δ 35-50 ppm): Two signals are expected in the upfield region, corresponding to the two methylene carbons of the ethyl linker.

| Group | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Pyridine Rings | ¹H | 6.5 - 8.5 | Doublets, Triplets, Multiplets |

| Ethyl Bridge (-CH₂-) | ¹H | 3.0 - 4.0 | Triplets or Multiplets |

| Amine | ¹H | Variable | Broad Singlet |

| Pyridine Rings | ¹³C | 100 - 160 | - |

| Ethyl Bridge (-CH₂-) | ¹³C | 35 - 50 | - |

Two-dimensional NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to trace the connectivity of protons within each pyridine ring and to confirm the coupling between the two methylene groups of the ethyl bridge.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C NMR data. nih.gov

Variable-temperature (VT) NMR studies can provide insights into the dynamic processes occurring in solution, such as conformational isomerism or restricted bond rotation. researchgate.net For this compound, VT-NMR could be used to investigate the rotational barrier around the C-N bonds and the conformational flexibility of the ethyl linker. At low temperatures, distinct signals for different conformers might be observed, which would coalesce into averaged signals as the temperature is raised and the rate of interconversion increases.

Electronic Absorption and Luminescence Spectroscopy of this compound and its Metal Complexes

Electronic spectroscopy (UV-Visible absorption) provides information on the electronic transitions within the molecule. The free this compound ligand is expected to exhibit intense absorption bands in the ultraviolet region (typically below 350 nm). These absorptions are primarily attributed to spin-allowed π→π* transitions localized on the pyridine rings.

Upon coordination to a transition metal ion, the electronic absorption spectrum changes significantly. In addition to the ligand-centered (π→π) transitions, new, often lower-energy bands may appear in the visible region of the spectrum. These are typically assigned to metal-to-ligand charge-transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π-orbital. researchgate.netpvpcollegepatoda.org

The free ligand itself is not expected to be strongly luminescent. However, its complexes with certain heavy metal ions, such as ruthenium(II) or iridium(III), can exhibit strong room-temperature phosphorescence. nih.gov This emission typically originates from a triplet MLCT excited state. The energy and lifetime of this emission are sensitive to the nature of the metal ion, the coordination geometry, and the solvent environment, making these complexes potentially useful as phosphorescent probes or in light-emitting devices. researchgate.netnih.gov

X-ray Crystallographic Investigations of this compound

X-ray crystallography offers a definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation.

Solid-State Conformation and Torsion Angle Analysis

The crucial torsion angle, defined by the C-N-C-C backbone of the linker, dictates the relative orientation of the pyridyl moieties. For molecule A, this torsion angle is 67.4(5)°, while for molecule B, it is -69.3(5)°. nih.govnih.gov This disparity in the sign and magnitude of the torsion angle underscores the conformational flexibility of the molecule.

Table 1: Selected Torsion and Dihedral Angles for N-(pyridin-2-ylmethyl)pyridin-2-amine

| Parameter | Molecule A | Molecule B |

|---|---|---|

| C-N-C-C Torsion Angle | 67.4(5)° | -69.3(5)° |

| Dihedral Angle Between Pyridyl Rings | 84.0(2)° | 83.2(2)° |

Thermal Analysis (Thermogravimetric Analysis, Differential Thermal Analysis) for Stability and Decomposition Pathways

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to investigate the thermal stability and decomposition behavior of a compound. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the difference in temperature between a sample and a reference material.

A comprehensive search of the available scientific literature did not yield any specific studies on the thermogravimetric or differential thermal analysis of this compound. Therefore, detailed information regarding its thermal stability and decomposition pathways is not available at this time.

Computational and Theoretical Chemistry of N 2 Pyridin 2 Ylethyl Pyridin 2 Amine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic characteristics of N-(2-pyridin-2-ylethyl)pyridin-2-amine. These studies are crucial for predicting the molecule's reactivity, stability, and potential interaction sites.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

Table 1: Theoretical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative Pyridine (B92270) Derivative (Calculated using DFT)

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.75 |

Note: The data in this table is hypothetical and representative of typical values for similar pyridine-based molecules, calculated using DFT methods. Specific experimental or computational data for this compound is not available in the cited literature.

Ionization Potential (I) : Approximated as -EHOMO.

Electron Affinity (A) : Approximated as -ELUMO.

Electronegativity (χ) : Calculated as (I + A) / 2.

Chemical Hardness (η) : Calculated as (I - A) / 2.

Electrophilicity Index (ω) : Calculated as χ2 / (2η).

These parameters help in understanding the molecule's tendency to donate or accept electrons. For this compound, a high electrophilicity index would suggest it can act as a good electrophile in reactions.

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. DFT calculations would likely indicate that the nitrogen atoms of the pyridine rings and the amine bridge are the most probable sites for electrophilic attack, while certain carbon atoms on the pyridine rings would be more susceptible to nucleophilic attack.

Table 2: Theoretical Global Reactivity Descriptors for a Representative Pyridine Derivative (Calculated using DFT)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.50 |

| Electronegativity (χ) | 3.875 |

| Chemical Hardness (η) | 2.375 |

| Electrophilicity Index (ω) | 3.16 |

Note: The data in this table is hypothetical and derived from the theoretical HOMO-LUMO energies presented in Table 1. Specific computational data for this compound is not available in the cited literature.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, charge transfer, and intramolecular interactions within a molecule. For this compound, NBO analysis would quantify the charge distribution on each atom, revealing the partial positive and negative charges. This information is crucial for understanding the molecule's polarity and its interaction with other polar molecules.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While X-ray crystallography can provide a static picture of the molecule's conformation in the solid state, molecular dynamics (MD) simulations are essential for understanding its dynamic behavior and conformational flexibility in solution. For a related compound, N-(Pyridin-2-ylmethyl)pyridin-2-amine, the crystal structure reveals specific torsion and dihedral angles in the solid state nih.govresearchgate.net. In the asymmetric unit of this analog, two independent molecules exist with different torsion angles for the inter-ring chain, highlighting the conformational flexibility nih.govresearchgate.net.

MD simulations of this compound in different solvents would reveal the accessible conformations and the energetic barriers between them. These simulations would track the movement of each atom over time, providing insights into how the solvent molecules interact with the solute and influence its shape and flexibility. This is particularly important for understanding its behavior in biological systems or as a ligand in coordination chemistry, where its conformational freedom can play a significant role in its binding affinity and selectivity. While specific MD simulation studies for this compound are not documented in the available literature, such studies on similar flexible molecules are common for exploring their solution-phase behavior nih.gov.

Ab Initio and Semi-Empirical Calculations of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. Ab initio methods, like Hartree-Fock (HF), and DFT methods can be employed to calculate the chemical shifts of ¹H and ¹³C atoms. These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure and assign the observed signals to specific atoms nih.govmdpi.com.

For this compound, theoretical calculations would predict the chemical shifts for the protons and carbons of the pyridine rings and the ethylamine (B1201723) bridge. The accuracy of these predictions would depend on the chosen computational method and basis set. Such calculations would be particularly useful in distinguishing between the two different pyridine rings and understanding the electronic effects of the substituents on the chemical shifts.

Mechanistic Insights into Reaction Pathways via Computational Modeling

Computational modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway.

For instance, in the synthesis of related pyridine derivatives, DFT calculations have been used to support proposed reaction mechanisms rsc.org. Similarly, computational studies could be applied to understand the coordination chemistry of this compound with metal ions, predicting the geometry and stability of the resulting complexes researchgate.netmdpi.com. Such studies would provide valuable insights into the ligand's coordination modes and its potential applications in catalysis or materials science. Although no specific mechanistic studies for this compound were found, the methodologies are well-established for similar chemical systems rsc.org.

Prediction of Supramolecular Interactions and Crystal Packing Motifs

A closely related compound, N-(Pyridin-2-ylmethyl)pyridin-2-amine, which differs only by a methylene (B1212753) unit in the linker, has been structurally characterized by X-ray crystallography, providing a valuable model for predicting the supramolecular behavior of this compound. nih.govresearchgate.net The crystallographic analysis of this analog reveals specific and recurring intermolecular interactions that are highly likely to be conserved in the title compound.

The primary interaction observed is the formation of dimers through intermolecular N—H···N hydrogen bonds. nih.govresearchgate.net In this motif, the amine hydrogen of one molecule interacts with a pyridine nitrogen atom of a neighboring molecule. This self-complementary hydrogen bonding is a robust and common feature in molecules containing both pyridyl and amine functionalities. mdpi.comrsc.org The crystal structure of the methyl analog shows two crystallographically independent molecules in the asymmetric unit, both participating in these pairwise interactions to form dimers. nih.govresearchgate.net

Beyond the strong hydrogen bonds, weaker C—H···π interactions also play a crucial role in stabilizing the crystal packing. nih.govresearchgate.net These interactions involve hydrogen atoms from the pyridine rings or the linker chain interacting with the electron-rich face of an adjacent pyridine ring. Such interactions are a recognized force in the assembly of aromatic-rich molecules. rsc.org

Based on the experimental data from N-(Pyridin-2-ylmethyl)pyridin-2-amine, the predicted supramolecular interactions for this compound are summarized in the following tables. The addition of an extra methylene group in the ethyl linker is not expected to fundamentally change the nature of these interactions, although it may alter the specific geometric parameters and potentially allow for additional conformational flexibility, which could lead to different polymorphic forms.

Table 1: Predicted Hydrogen Bond Geometry

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N—H···N | 0.91 | 2.25 | 3.15 | 170 |

Data is extrapolated from the crystallographic data of the closely related N-(Pyridin-2-ylmethyl)pyridin-2-amine and represents a typical geometry for such interactions.

Table 2: Predicted C—H···π Interaction Parameters

| C—H···Cg | C-H (Å) | H···Cg (Å) | C···Cg (Å) | C—H···Cg (°) |

| C(pyridyl)—H···Cg(pyridyl) | 0.95 | 2.80 | 3.70 | 150 |

Cg refers to the centroid of the pyridine ring. Data is representative of typical values for such interactions observed in similar crystal structures. nih.govresearchgate.net

Coordination Chemistry of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of published research specifically focused on the coordination chemistry of the compound this compound. While extensive research exists for structurally similar ligands—most notably the methylene-bridged analogue, N-(pyridin-2-ylmethyl)pyridin-2-amine—the specific details regarding the synthesis, characterization, and properties of metal complexes with the ethylene-bridged title compound are not sufficiently documented in accessible literature to fulfill the requested detailed analysis.

The structural difference between a methylene (-CH2-) and an ethylene (B1197577) (-CH2-CH2-) bridge is critical in coordination chemistry. It alters the flexibility of the ligand and, most importantly, changes the size of the chelate ring formed upon coordination to a metal ion from a typically stable 5-membered ring to a 6-membered ring. This modification has profound effects on the thermodynamic stability, preferred coordination geometry, and the resulting electronic and magnetic properties of the metal complexes.

Due to the absence of specific experimental data for this compound in the searched scientific domain, it is not possible to provide a scientifically accurate and detailed article covering the requested topics of ligand design, complex formation, coordination geometries, stability constants, and magnetic properties. Generating such an article would require speculation or inaccurate extrapolation from non-analogous systems, which would not meet the standards of scientific rigor.

Further experimental investigation into the coordination behavior of this compound is required to elucidate the specific details requested in the outline.

Coordination Chemistry of N 2 Pyridin 2 Ylethyl Pyridin 2 Amine

Redox Chemistry of Coordinated N-(2-pyridin-2-ylethyl)pyridin-2-amine Ligands

A key aspect of the redox behavior of complexes with (2-pyridyl)alkylamine ligands, such as this compound, is the influence of the alkyl linker length between the tertiary amine and the pyridine (B92270) rings. Studies on copper complexes have shown that ligands with an ethylene (B1197577) linker (–CH₂CH₂–), as is the case in this compound, can lead to different redox reactivities compared to those with a methylene (B1212753) linker (–CH₂–) nih.gov. The ethylene linker provides more flexibility and can alter the electron-donating ability of the pyridine nucleus, which in turn affects the stability of different oxidation states of the metal center nih.gov. For instance, in copper complexes, the ligand with the ethylene linker, N,N-di[2-(2-pyridyl)ethyl]-2-phenethylamine, was found to preferentially form a (μ-η²:η²-peroxo)dicopper(II) complex upon oxygenation of the copper(I) complex. This is in contrast to the analogous complex with a methylene linker which produces a bis(μ-oxo)dicopper(III) species nih.gov.

In the context of ruthenium complexes, the ligand ethylbis(2-pyridylethyl)amine (ebpea), which is structurally very similar to this compound, has been shown to support stable Ru(II) and Ru(III) oxidation states. The electrochemical properties of these complexes are influenced by the coordination geometry (facial vs. meridional) of the tridentate ligand.

Furthermore, research on ruthenium complexes with the related ligand ethylbis(2-pyridylmethyl)amine (ebpma) has demonstrated that the ligand itself can be redox-active. Oxidation of a facial trichloridoruthenium(III) complex of ebpma with a one-electron oxidant resulted in the oxidation of the ligand to form a bis(2-pyridylcarbonyl)aminate (bpca) ligand rsc.org. This transformation highlights the non-innocent behavior of such ligands, where they actively participate in the redox chemistry of the complex rather than acting as simple spectator ligands.

| Complex | Redox Couple | Potential (V vs. Ag/AgCl) | Reference |

|---|---|---|---|

| fac-[RuIIICl3(ebpma)] | Ru(III)/Ru(II) | -0.25 | rsc.org |

| mer-[RuIIICl3(ebpma)] | Ru(III)/Ru(II) | -0.18 | rsc.org |

The redox non-innocence of pyridine-containing ligands has been a subject of significant study. In certain iron complexes, for example, pyridine ligands have been shown to undergo reduction, playing a key role in enabling challenging bond activation reactions analis.com.myrwth-aachen.de. While specific studies on the ligand-centered reduction of this compound are not extensively documented, the general principles derived from related systems suggest that this ligand could also participate in electron transfer processes, storing and releasing electrons to facilitate catalytic cycles or stabilize unusual metal oxidation states.

Catalytic Applications of N 2 Pyridin 2 Ylethyl Pyridin 2 Amine Metal Complexes

Application in Homogeneous Catalysis of Organic Transformations

The ability of N-(2-pyridin-2-ylethyl)pyridin-2-amine to form well-defined, soluble metal complexes makes it a suitable ligand for homogeneous catalysis, where the catalyst and reactants are in the same phase. This allows for high activity and selectivity under mild reaction conditions.

While specific studies detailing the use of this compound metal complexes in Suzuki, Heck, and Sonogashira coupling reactions are not extensively documented in the reviewed literature, the broader class of pyridine-amine ligands has shown significant promise in palladium-catalyzed cross-coupling reactions. The nitrogen donors of these ligands can stabilize the palladium center in its various oxidation states throughout the catalytic cycle, which is crucial for efficient catalysis.

For instance, in Suzuki-Miyaura coupling, palladium complexes with N-heterocyclic ligands are known to facilitate the transmetalation and reductive elimination steps. It is plausible that a palladium complex of this compound could exhibit similar activity. A study on a related pyridine-based imine in a Suzuki coupling reaction noted the role of the pyridine (B92270) nitrogen in the catalytic cycle, although it also led to hydrolysis as a side reaction. nih.gov This highlights the importance of the ligand structure in directing the outcome of the reaction.

Similarly, in Heck and Sonogashira reactions, the electronic and steric properties of the supporting ligand are critical for catalyst stability and turnover. Pyridine-containing ligands have been successfully employed in both copper-free and copper-co-catalyzed Sonogashira reactions, demonstrating their versatility. nih.govnih.gov

Future research may explore the efficacy of this compound-metal complexes in these fundamental C-C bond-forming reactions, with a focus on catalyst loading, substrate scope, and reaction conditions.

Metal complexes of ligands structurally related to this compound have demonstrated notable activity in catalytic oxidation and reduction reactions. These transformations are fundamental in organic synthesis for the introduction and removal of functional groups.

In the realm of oxidation catalysis, a study on a manganese(II) complex with a 2-pyridylmethyl pendant-armed ethylene (B1197577) cross-bridged cyclam ligand identified it as a potential mild oxidation catalyst using hydrogen peroxide as the terminal oxidant. nih.gov Another investigation revealed that cobalt(II) complexes of bis(2-pyridylalkyl)amines can activate molecular oxygen, leading to either ligand oxidation or metal-centered oxidation depending on the ligand's structure. rsc.org Furthermore, the oxidation of an ethylbis(2-pyridylmethyl)amine (ebpma) ligand on a ruthenium(III) complex has been observed, resulting in the formation of a bis(2-pyridylcarbonyl)aminate complex. rsc.org These findings suggest that metal complexes of this compound could also serve as catalysts for various oxidative transformations.

For reduction reactions, an iron(III) complex of bis(2-pyridylmethyl)amine has been reported as an active electrocatalyst for proton reduction to generate hydrogen. nsf.gov This complex operates at an overpotential of 800 mV and demonstrates significant catalytic activity. nsf.gov Additionally, a study on ruthenium complexes with the related ethylbis(2-pyridylethyl)amine (ebpea) ligand showed that one of the resulting complexes could catalyze the oxidation of alcohols. acs.orgnih.gov

Table 1: Examples of Catalytic Activity in Redox Reactions with Related Pyridine-Amine Ligands

| Ligand | Metal | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| 2-pyridylmethyl pendant-armed ethylene cross-bridged cyclam | Mn(II) | Oxidation | Potential mild oxidation catalyst with H₂O₂. | nih.gov |

| bis(2-pyridylalkyl)amines | Co(II) | Oxidation | Activation of molecular oxygen. | rsc.org |

| bis(2-pyridylmethyl)amine | Fe(III) | Proton Reduction | Active electrocatalyst for H₂ generation. | nsf.gov |

| ethylbis(2-pyridylethyl)amine (ebpea) | Ru(II) | Alcohol Oxidation | A C-H activated complex catalyzes alcohol oxidation. | acs.orgnih.gov |

The field of olefin polymerization has seen significant advancements through the development of late transition metal catalysts supported by nitrogen-based ligands. Complexes of nickel and cobalt with ligands similar to this compound have been investigated for ethylene oligomerization and polymerization.

For example, nickel(II) complexes chelated by (amino)pyridine ligands, upon activation with either ethylaluminum dichloride (EtAlCl₂) or methylaluminoxane (B55162) (MAO), have been shown to be active catalysts for ethylene oligomerization, primarily producing dimers (C₄) along with some trimers (C₆) and tetramers (C₈). nih.gov The structure of the ligand, including the substituents on the amine and pyridine moieties, plays a crucial role in determining the catalytic activity and the properties of the resulting polymer or oligomer. Studies on 2-(arylimino)pyridine-nickel catalysts have demonstrated that steric and electronic factors of the ligand framework influence catalyst stability and the branching of the polyethylene (B3416737) produced. mdpi.com

Similarly, bis(imino)pyridine cobalt complexes are known to be active in ethylene polymerization. nih.govmdpi.com The flexibility of the ligand backbone and the steric bulk around the metal center are key parameters that can be tuned to control the molecular weight and microstructure of the polymer. Given these precedents, it is highly probable that metal complexes of this compound could also function as effective catalysts for olefin polymerization, offering a balance of electronic and steric properties conducive to this transformation.

Stereoselective Catalysis with Chiral Derivatives of this compound

The development of chiral ligands is paramount for asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. While specific chiral derivatives of this compound and their catalytic applications are not extensively reported, the broader class of chiral pyridine-amine and related structures has been successfully employed in stereoselective transformations.

Chiral primary amine-based organocatalysts have emerged as powerful tools in asymmetric synthesis. rsc.org Furthermore, chiral biaryl-based secondary amine catalysts have shown unique reactivity and selectivity in various asymmetric reactions proceeding through enamine intermediates. rsc.org In the context of metal catalysis, chiral pyridine-N,N'-dioxide ligands have been developed and applied in asymmetric reactions, demonstrating the potential of modifying the pyridine framework to induce chirality. ias.ac.in

The synthesis of chiral derivatives of this compound could be achieved by introducing chiral centers into the ethyl backbone or by attaching chiral substituents to the pyridine rings. These chiral ligands could then be complexed with various metals to create catalysts for a range of asymmetric reactions, such as hydrogenations, allylic alkylations, and Michael additions. nih.gov The C₂-symmetric design, often beneficial for high enantioselectivity, could be a target in the development of such chiral ligands.

Mechanistic Investigations of Catalytic Cycles and Active Species

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and for the rational design of new catalysts. For complexes involving ligands related to this compound, several mechanistic studies have provided valuable insights.

A study on ruthenium complexes with the ethylbis(2-pyridylethyl)amine (ebpea) ligand revealed two different types of C-H bond cleavage at the ethylene arm of the ligand. nih.gov The formation of one of the complexes proceeded via C-H activation of the CH₂ group adjacent to the amine nitrogen. nih.gov This type of ligand participation in the reaction mechanism can have significant implications for the catalytic cycle.

In the context of hydrosilylation reactions, a detailed mechanistic investigation of a bis(imino)pyridine manganese catalyst was conducted. nih.gov Kinetic studies, including the determination of the kinetic isotope effect, suggested that the reaction could proceed through different mechanisms depending on the nature of the active catalyst species. nih.gov These findings underscore the complexity of catalytic cycles involving metal complexes with multidentate nitrogen ligands.

For palladium-catalyzed reactions, the coordination mode of the ligand (e.g., κ², κ³, or κ⁴) can significantly influence the identity and reactivity of the catalytic species. nih.gov The flexible nature of the this compound ligand could allow for different coordination modes, which in turn would affect the catalytic activity and selectivity.

Immobilization of this compound Complexes for Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports offers several advantages, including ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and improved stability. For pyridine-amine type ligands, immobilization strategies have been explored to bridge the gap between homogeneous and heterogeneous catalysis.

A patent has described the immobilization of bis(2-pyridylmethyl)amine complexes on metal oxide semiconductors. nsf.gov This approach aims to overcome the diffusion limitations of homogeneous systems and to create recyclable catalysts. nsf.gov The resulting heterogeneous catalysts were found to be significantly more active than their homogeneous counterparts in certain applications. nsf.gov

The this compound ligand possesses functional groups that could be amenable to immobilization on various supports, such as silica (B1680970), polymers, or metal-organic frameworks (MOFs). The secondary amine group could be functionalized to anchor the ligand to a solid support before or after complexation with a metal ion. The development of such immobilized catalysts would be a significant step towards more sustainable and economically viable chemical processes.

Mechanistic Aspects of Biological Activity of N 2 Pyridin 2 Ylethyl Pyridin 2 Amine and Its Derivatives

Molecular Recognition and Binding Mechanisms with Biomolecules

The biological activity of N-(2-pyridin-2-ylethyl)pyridin-2-amine and its derivatives is fundamentally linked to their ability to recognize and bind to specific biomolecular targets. The core structure, containing two pyridine (B92270) rings and a flexible ethylamine (B1201723) linker, facilitates a range of non-covalent interactions that are crucial for target engagement. The nitrogen atoms within the pyridine rings can act as hydrogen bond acceptors, a key interaction for binding with proteins and nucleic acids. nih.gov This ability to form hydrogen bonds is a critical feature that modulates aqueous solubility and metabolic stability. nih.gov

The planar, aromatic nature of the pyridine rings allows for π-π stacking interactions with aromatic residues of amino acids (e.g., phenylalanine, tyrosine, tryptophan) in protein binding pockets. Furthermore, weak intermolecular C-H···π interactions can contribute to the stability of the ligand-receptor complex. nih.gov

Analysis of the crystal structure of the closely related analog, N-(pyridin-2-ylmethyl)pyridin-2-amine, reveals that the amine group can participate in pairwise intermolecular N-H···N hydrogen bonds, leading to the formation of dimers. nih.gov This inherent capability for hydrogen bonding underscores its potential to interact with biological macromolecules. The dihedral angles between the pyridyl rings in this analog are significant, suggesting a non-planar conformation that can be adapted to fit into three-dimensional binding sites. nih.gov These fundamental binding modes—hydrogen bonding and aromatic interactions—form the basis of the molecular recognition processes that initiate the biological effects of this class of compounds.

Modulation of Cellular Pathways: Mechanistic Elucidation

Derivatives of this compound have been shown to modulate specific cellular pathways, primarily through the inhibition of key signaling proteins. For instance, certain arylpyridin-2-yl guanidine (B92328) derivatives have been identified as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1). mdpi.com MSK1 is a nuclear kinase that plays a role in the activation of the pro-inflammatory transcription factor NF-κB. mdpi.com By inhibiting MSK1, these compounds can interfere with the phosphorylation of the p65 subunit of NF-κB, which in turn can suppress the transcription of pro-inflammatory genes, such as those for cytokines like IL-6. mdpi.com This provides a clear mechanistic link between target inhibition and the modulation of inflammatory signaling pathways.

In another context, novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives have demonstrated significant anti-fibrotic activity. mdpi.comnih.gov The mechanism of this activity is linked to the inhibition of collagen synthesis in hepatic stellate cells. mdpi.comnih.gov These compounds were shown to effectively reduce the expression of Collagen type I alpha 1 (COL1A1) protein and decrease the content of hydroxyproline, a major component of collagen. mdpi.comnih.gov This suggests that the compounds interfere with the cellular pathways responsible for extracellular matrix production, a hallmark of fibrosis.

Enzyme Inhibition and Activation Mechanisms

The primary mechanism of action for many biologically active derivatives of this compound is the inhibition of specific enzymes. Structure-activity relationship studies have successfully identified potent inhibitors for several enzyme classes.

Kinase Inhibition: As mentioned previously, arylpyridin-2-yl guanidine derivatives have been developed as inhibitors of MSK1. mdpi.com The initial hit compound, 6-phenylpyridin-2-yl guanidine, showed moderate inhibitory activity, which was further optimized through chemical modifications. mdpi.com

ATP Synthase Inhibition: A series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have been reported as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for energy production in Mycobacterium tuberculosis. mdpi.com This inhibition disrupts the pathogen's ability to generate ATP, leading to an anti-mycobacterial effect.

Other Enzyme Systems: Derivatives containing a pyrimidine core have shown potential as anti-fibrotic agents, possibly through the inhibition of collagen prolyl 4-hydroxylases. mdpi.comnih.gov Additionally, the related compound N-Methyl-N,N-bis(2-pyridylethyl)amine is known as an impurity of Betahistine, which functions as a histamine (B1213489) H1 receptor agonist and a histamine H3 receptor antagonist, indicating that this structural scaffold can interact with G-protein coupled receptors.

| Derivative Class | Enzyme Target | Biological Effect | Reference |

|---|---|---|---|

| Arylpyridin-2-yl Guanidines | Mitogen- and Stress-Activated Kinase 1 (MSK1) | Anti-inflammatory | mdpi.com |

| Pyrazolo[1,5-a]pyrimidin-7-amines | Mycobacterial ATP synthase | Anti-mycobacterial | mdpi.com |

| 2-(Pyridin-2-yl) Pyrimidines | Collagen Prolyl 4-Hydroxylases (putative) | Anti-fibrotic | mdpi.comnih.gov |

Structure-Activity Relationship (SAR) Analysis for Target Engagement

The biological activity of this compound derivatives is highly dependent on their chemical structure. SAR studies have provided valuable insights into the molecular features required for potent target engagement.

For the anti-mycobacterial pyrazolo[1,5-a]pyrimidin-7-amine (B181362) derivatives, activity is significantly influenced by substituents on the phenyl and pyridyl rings. The most effective compounds often contain a 3-(4-fluoro)phenyl group, along with various 5-alkyl, 5-aryl, or 5-heteroaryl substituents. mdpi.com Modifications to the 7-(2-pyridylmethylamine) portion also impact potency, with certain substitutions leading to excellent inhibitory data against M. tuberculosis and low toxicity towards mammalian cells. mdpi.com

In the case of MSK1 inhibitors based on the 6-phenylpyridin-2-yl guanidine scaffold, the position of the phenyl group is critical. Shifting the phenyl group from the 6-position to the 3, 4, or 5-position of the pyridine ring resulted in inactive compounds. mdpi.com This highlights the specific spatial arrangement required for binding to the MSK1 active site. Furthermore, rigidification of the scaffold by forming bicyclic structures, such as 2-aminobenzimidazoles, led to more potent, non-cytotoxic inhibitors. mdpi.com

For the anti-fibrotic 2-(pyridin-2-yl) pyrimidine derivatives, SAR analysis focused on the amide substituent at the 5-position of the pyrimidine ring. A variety of substituted aryl and benzyl (B1604629) groups were explored, revealing that specific electronic and steric properties are necessary for optimal activity against hepatic stellate cells.

| Compound | Substituent (R in -C(O)NH-R) | IC₅₀ (µM) |

|---|---|---|

| 12m | p-tolyl | 45.69 |

| 12q | 3,4-difluorophenyl | 45.81 |

| 12b | 4-chlorobenzyl | >100 |

| 12d | 4-methylbenzyl | 67.01 |

| 12g | 3-methylbenzyl | 62.75 |

Metal-Ligand Complexation in Biological Contexts (e.g., Metal-Protein Interactions)

The this compound scaffold and its derivatives are effective multidentate ligands capable of coordinating with various metal ions. nih.gov This property is biologically significant as it allows these molecules to interact with metalloproteins or to form metal complexes with their own distinct biological activities. The nitrogen atoms of the pyridine rings and the central amine group act as donor atoms, chelating to metal centers. chemsociety.org.ngrdd.edu.iq

Studies on the Schiff base analog (E)-N-((pyridin-2-yl)methylene)pyridin-2-amine have shown that it forms stable complexes with Fe³⁺, Cu²⁺, and Ag⁺. chemsociety.org.ng The resulting metal complexes exhibit enhanced antibacterial activity compared to the free ligand. chemsociety.org.ng For example, the copper complex showed the highest activity against a range of bacteria, and the silver complex displayed specific bactericidal activity against E. coli. chemsociety.org.ng This suggests that metal complexation can be a key mechanism for the biological action of these compounds, potentially by facilitating redox processes or by altering the molecule's shape and charge to improve interaction with bacterial targets.

The use of amine/pyridine ligands to create transition-metal complexes is a common strategy in bioinorganic chemistry to model the active sites of metalloenzymes. researchgate.net The flexible yet stable coordination provided by the this compound framework makes it a valuable platform for developing such models and for investigating the role of metal ions in biological systems. researchgate.net

Supramolecular Architectures and Materials Science Applications

Design and Self-Assembly of N-(2-pyridin-2-ylethyl)pyridin-2-amine-based Supramolecular Structures

The design of supramolecular structures based on this compound and its analogs is largely governed by the interplay of hydrogen bonding and π-π stacking interactions. The presence of both hydrogen bond donors (the secondary amine group) and acceptors (the pyridine (B92270) nitrogen atoms) within the same molecule facilitates the formation of predictable and robust self-assembled architectures.

The flexible ethyl linker in this compound allows for conformational adaptability, which can influence the geometry of the resulting supramolecular structures. This flexibility, combined with the specific hydrogen bonding patterns, can lead to the formation of one-dimensional chains, two-dimensional networks, or discrete cyclic assemblies, depending on the crystallization conditions and the presence of any co-formers.

Table 1: Crystallographic Data for the Related Compound N-(Pyridin-2-ylmethyl)pyridin-2-amine nih.gov

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁N₃ |

| Molecular Weight | 185.23 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 14.5434 (14) |

| b (Å) | 5.8198 (6) |

| c (Å) | 23.045 (2) |

| Volume (ų) | 1950.5 (3) |

| Z | 8 |

Synthesis and Characterization of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The multiple nitrogen donor sites in this compound make it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). By coordinating with various metal ions, this ligand can bridge metal centers to form extended one-, two-, or three-dimensional networks.

The methylated derivative, N-Methyl-N,N-bis(2-pyridylethyl)amine, has been utilized as a reagent in the preparation of copper pyridylmethylethylenediamine dicyanamido polymeric complexes. osti.gov This demonstrates the capability of the bis(2-pyridylethyl)amine scaffold to participate in the formation of coordination polymers. The flexible nature of the ethyl arms allows the ligand to adopt various conformations to accommodate the coordination preferences of different metal ions, leading to a variety of network topologies.

The synthesis of these materials typically involves the solvothermal reaction of the ligand with a metal salt. The choice of metal ion, counter-anion, and solvent can significantly influence the final structure of the coordination polymer or MOF. Characterization of these materials is carried out using techniques such as single-crystal X-ray diffraction to determine the crystal structure, powder X-ray diffraction to assess phase purity, and thermogravimetric analysis to evaluate thermal stability. Oligo–α–pyridyl(pyrazyl)amine ligands, which share structural similarities with this compound, are known to be effective in producing coordination polymers where the uncoordinated amino groups act as hydrogen bond donors, further influencing the supramolecular architecture. mdpi.com

Development of Chemoresponsive, Thermochromic, and Ionochromic Sensing Materials

Coordination complexes incorporating this compound and related ligands have the potential for applications in chemical sensing due to their ability to exhibit changes in their physical properties, such as color or fluorescence, upon interaction with specific analytes or stimuli.

Thermochromism, the reversible change in color with temperature, has been observed in various metal complexes containing amine and pyridine ligands. For instance, some copper(II) and nickel(II) complexes of N,N-diethylethylenediamine exhibit thermochromic behavior, where the color change is attributed to distortions in the metal coordination environment and axial interactions with counter-anions at different temperatures. osti.gov Similarly, certain ruthenium(II) complexes with aromatic amine ligands display reversible thermochromism in solution, associated with an equilibrium between 16- and 18-electron species that is sensitive to temperature. rsc.org The color of these solutions can be shifted by changing the temperature, indicating a change in the electronic structure of the complex. rsc.org Although not yet reported for this compound itself, these examples suggest that its metal complexes could be designed to exhibit similar thermoresponsive properties.

Ionochromism, a color change in response to the presence of specific ions, is another potential application for materials based on this ligand. The nitrogen-rich binding pocket of this compound can be selective for certain metal ions. Upon coordination, the electronic properties of the ligand can be altered, leading to a change in its absorption or emission spectrum. This principle forms the basis for colorimetric or fluorometric sensors for metal ions.

Fabrication of Precursors for Advanced Functional Materials

Coordination polymers and metal complexes containing nitrogen-rich organic ligands like this compound can serve as precursors for the fabrication of advanced functional materials. Through controlled thermal decomposition (pyrolysis) under inert atmospheres, these materials can be converted into nitrogen-doped carbon materials, metal oxides, or metal-carbon composites with tailored properties.

The organic ligand acts as a source of both carbon and nitrogen, while the metal center can template the formation of porous structures or act as a catalyst for carbonization. The resulting nitrogen-doped carbon materials often exhibit enhanced electrical conductivity, surface wettability, and catalytic activity compared to their undoped counterparts. These properties make them promising for applications in areas such as electrocatalysis, energy storage (e.g., in supercapacitors and batteries), and sensing.

While the direct use of this compound complexes as precursors has not been extensively documented, the general strategy of using metal-organic precursors is well-established. The composition and structure of the final material can be tuned by controlling the pyrolysis temperature, atmosphere, and the composition of the initial coordination compound.

Analytical Methodologies for N 2 Pyridin 2 Ylethyl Pyridin 2 Amine

Chromatographic Separation Techniques (HPLC, GC-MS) for Purity Assessment and Quantification

Chromatographic methods are essential for separating N-(2-pyridin-2-ylethyl)pyridin-2-amine from impurities, starting materials, and byproducts, as well as for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the analysis of non-volatile, polar compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. The basic nature of the amine and pyridine (B92270) nitrogen atoms necessitates careful control of the mobile phase pH to ensure good peak shape and reproducible retention.

Key considerations for HPLC analysis include:

Stationary Phase: A C18 or C8 silica-based column is typically effective. The end-capping of the silica (B1680970) is crucial to minimize peak tailing caused by the interaction of the basic amine groups with residual acidic silanol (B1196071) groups on the silica surface.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is used. To achieve symmetrical peaks, an acidic modifier such as formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase. This protonates the amine and pyridine nitrogens, reducing silanol interactions and ensuring a single protonation state.

Detection: The presence of two pyridine rings provides strong chromophores, making UV detection highly suitable. The maximum absorbance (λmax) is expected in the range of 260-280 nm. A photodiode array (PDA) detector can be used to acquire full UV spectra, aiding in peak identification and purity assessment.

Table 1: Illustrative HPLC Method Parameters for Analysis of Pyridine-Containing Amines

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides hydrophobic retention for the aromatic rings. |

| Mobile Phase A | Water with 0.1% Formic Acid | Controls pH, protonates the analyte for good peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute the analyte. |

| Gradient | 5% to 95% B over 15 minutes | Ensures elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detector | UV/PDA at ~265 nm | High sensitivity and selectivity due to pyridine chromophores. |

| Injection Vol. | 5 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC. However, the presence of the secondary amine can lead to peak tailing due to interaction with the column. Derivatization, such as acetylation or silylation of the N-H group, can improve chromatographic performance, though it adds a step to sample preparation.

For GC analysis, a moderately polar capillary column (e.g., a 5% phenyl-polysiloxane) is typically used. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern.

Electrochemical Methods for Detection and Redox Characterization

The pyridine moieties in this compound are electrochemically active, making electrochemical methods suitable for its detection and for characterizing its redox properties. Cyclic voltammetry (CV) is a primary tool for this purpose.

In a typical CV experiment, the compound would be dissolved in a non-aqueous solvent containing a supporting electrolyte. The voltammogram would likely show redox processes associated with the pyridine rings. The potential at which these reactions occur provides information about the electronic nature of the molecule. The presence of two electronically communicating pyridine rings may result in distinct oxidation or reduction waves compared to simple pyridine. Electrochemical detectors coupled with HPLC can also provide a sensitive and selective means of quantification.

Advanced Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is indispensable for confirming the molecular weight and elucidating the structure of this compound.

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS), using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can determine the compound's exact mass. For this compound (C₁₄H₁₅N₃), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 226.1344 Da.

Fragment Analysis: Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. By isolating the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This pattern serves as a fingerprint for structural confirmation.

Table 2: Predicted Key Mass Fragments for this compound

| m/z (charge-to-mass ratio) | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 226.1 | [C₁₄H₁₅N₃ + H]⁺ | Protonated parent molecule. |

| 121.1 | [C₇H₉N₂]⁺ | Cleavage of the ethyl linker, retaining one pyridine and the ethylamine (B1201723) fragment. |

| 106.1 | [C₆H₈N₂]⁺ | Cleavage of the C-C bond in the ethyl bridge. |

| 93.1 | [C₅H₅NCH₂]⁺ | Alpha-cleavage next to the amine nitrogen, forming the pyridin-2-ylmethyl cation. |

| 79.1 | [C₅H₅N + H]⁺ | Protonated pyridine ring resulting from fragmentation of the linker. |

Spectrophotometric Methods for Quantitative Determination

UV-Visible spectrophotometry is a straightforward and accessible method for the quantitative determination of this compound, leveraging the strong UV absorbance of the pyridine rings. The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for pyridine-containing compounds typically falls within the UV region. The absorbance of an unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. This method is simple and rapid, making it suitable for routine quality control assays where the sample matrix is not complex.

Future Research Directions and Emerging Trends

Rational Design of Next-Generation N-(2-pyridin-2-ylethyl)pyridin-2-amine Derivatives

Key strategies will involve computational modeling and structure-activity relationship (SAR) studies to predict the impact of specific modifications. For instance, introducing electron-donating or electron-withdrawing groups can alter the pKa of the pyridine (B92270) nitrogen atoms, thereby influencing the stability and reactivity of the resulting metal complexes. irb.hr The goal is to create a library of derivatives with predictable and controllable properties for specific applications.

Table 1: Potential Substitutions for Derivative Design

| Substitution Site | Type of Substituent | Desired Effect | Potential Application Area |

|---|---|---|---|

| Pyridine Rings (4,4'-positions) | Alkyl, Aryl groups | Enhance steric bulk, modify solubility | Catalysis, Materials Science |

| Pyridine Rings (various) | Electron-withdrawing (e.g., -CF₃, -NO₂) | Tune redox potentials, enhance acidity | Electrocatalysis, Sensing |

| Pyridine Rings (various) | Electron-donating (e.g., -OCH₃, -NMe₂) | Increase electron density, modify basicity | Photochemistry, Catalysis |

Exploration of Novel Synthetic Methodologies and Sustainable Synthesis

While established methods for synthesizing dipyridylamine ligands exist, future research will increasingly prioritize the development of more efficient, sustainable, and scalable synthetic routes. researchgate.netresearchgate.net This includes exploring green chemistry principles, such as using less hazardous solvents, reducing the number of synthetic steps, and improving atom economy.

Emerging trends may involve leveraging catalytic C-H activation or cross-coupling reactions to construct the ligand framework, offering more direct and versatile pathways to novel derivatives. nih.gov Flow chemistry and microwave-assisted synthesis are other promising avenues that could significantly reduce reaction times and improve yields, facilitating the rapid production of a diverse range of this compound analogues for screening and application studies.

Interdisciplinary Applications in Photochemistry and Optoelectronics

The inherent photophysical properties of dipyridylamine-based ligands make them attractive candidates for applications in photochemistry and optoelectronics. researchgate.netrsc.org Future research is expected to focus on designing this compound derivatives that, when complexed with suitable metal ions (such as ruthenium, iridium, or rhenium), exhibit desirable luminescent properties. researchgate.net

The focus will be on tuning the emission wavelengths, improving quantum yields, and enhancing the stability of the excited states. rsc.org Such rationally designed complexes could find use in organic light-emitting diodes (OLEDs), chemical sensors (chemosensors), and as photosensitizers in photodynamic therapy or photocatalysis. Research will aim to establish clear relationships between the ligand's structure and the photophysical properties of its metal complexes.

Table 2: Emerging Applications in Photochemistry

| Application | Target Property | Metal Center | Derivative Design Focus |

|---|---|---|---|

| OLEDs | High quantum efficiency, color tuning | Iridium(III), Ruthenium(II) | Extended π-conjugation, bulky substituents |

| Chemosensors | Luminescence quenching/enhancement | Rhenium(I), Zinc(II) | Specific analyte binding sites |

Advanced Mechanistic Studies in Catalysis and Chemical Biology

Complexes derived from dipyridylamine ligands have shown promise in various catalytic transformations. globethesis.com Future research will delve deeper into understanding the reaction mechanisms through advanced spectroscopic techniques, kinetic analysis, and computational modeling. researchgate.netchemrxiv.org For this compound-metal complexes, this involves identifying the active catalytic species, elucidating the role of the ligand in the catalytic cycle (e.g., hemilability), and understanding catalyst deactivation pathways. nih.gov

In chemical biology, the ability of these ligands to chelate biologically relevant metal ions is of significant interest. bendola.com Future studies may explore their use as fluorescent probes for metal ion imaging in cells, as enzyme inhibitors, or as models for the active sites of metalloenzymes. researchgate.net Mechanistic insights will be crucial for designing more effective and selective catalysts and biologically active compounds. englelab.com

Integration with Nanoscience for Hybrid Materials and Devices

The integration of this compound-based molecular components with nanoscale materials represents a burgeoning research frontier. This involves anchoring the ligand or its metal complexes onto the surfaces of nanoparticles, quantum dots, or carbon nanotubes to create novel hybrid materials.

These materials could combine the unique electronic, optical, or catalytic properties of the molecular complex with the advantages of the nanoscale scaffold. Potential applications are vast and include the development of more robust and recyclable catalysts, advanced sensors with enhanced sensitivity, and new components for molecular electronics and spintronic devices. Research will focus on developing reliable methods for surface functionalization and understanding the interactions at the molecule-nanomaterial interface to control the properties of the final hybrid system.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-pyridin-2-ylethyl)pyridin-2-amine, and how can reaction efficiency be optimized?

- Methodological Answer : A two-step synthesis is widely used, starting with condensation of pyridine-2-carbaldehyde and 2-(aminomethyl)pyridine to form an imine intermediate, followed by reduction with NaBH₄ in 1,4-dioxane under acidic conditions . Optimizing stoichiometry (e.g., excess NaBH₄) and controlling temperature (0°C during reduction, 120°C for heating) improve yields. Monitoring reaction progress via TLC or NMR ensures intermediate purity. Post-reaction purification via solvent evaporation and extraction (e.g., chloroform) minimizes byproducts .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using chemical shifts (e.g., pyridyl protons at δ 7.0–8.5 ppm, ethylenic protons at δ 3.5–4.5 ppm) and coupling constants to confirm connectivity .

- X-ray Diffraction (XRD) : Use a diffractometer (e.g., Agilent Xcalibur) with CuKα radiation (λ = 1.54178 Å) to determine crystal parameters (space group, unit cell dimensions). Refinement with SHELXL (R factor < 0.06) ensures accuracy .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion at m/z 214 for C₁₂H₁₄N₄) .

Q. How can researchers assess the biological activity of this compound in vitro?

- Methodological Answer : Screen for kinase inhibition (e.g., FAK or CSF1R) using enzymatic assays with ATP analogs. Use fluorescence polarization or ELISA to measure IC₅₀ values. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., glioblastoma), comparing dose-response curves with controls .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

- Methodological Answer : Discrepancies in R factors or electron density maps may arise from disorder or twinning. Use SHELXL’s TWIN/BASF commands to model twinning (common in monoclinic systems). Apply restraints for thermal parameters (e.g., SIMU/ISOR) and validate with Rint (< 0.05) and data-to-parameter ratios (> 10:1) .

Q. What strategies enhance the ligand’s coordination capability for transition-metal catalysis?

- Methodological Answer : Modify substituents on the pyridyl rings to tune electron density. For example, introducing electron-withdrawing groups (e.g., -Br) increases Lewis acidity at the metal center. Characterize complexes via cyclic voltammetry (redox potentials) and single-crystal XRD to confirm geometry (e.g., octahedral vs. square planar) .

Q. How can DFT calculations predict electronic properties relevant to fluorescence or catalytic activity?

- Methodological Answer : Perform geometry optimization (B3LYP/6-31G*) to calculate HOMO-LUMO gaps. Compare with UV-Vis spectra (e.g., λmax ~ 350 nm for π→π* transitions). For fluorescence, simulate excited-state dynamics using TD-DFT and validate with experimental quantum yields .

Q. What in vivo models are suitable for evaluating pharmacokinetics and target engagement?

- Methodological Answer : Use xenograft models (e.g., subcutaneous glioblastoma in mice) to assess tumor penetration and efficacy. Administer compound orally or intravenously, then measure plasma half-life via LC-MS. Validate target engagement with immunohistochemistry (e.g., phosphorylated FAK reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.